Naphthalene-1,8-dithiol

説明

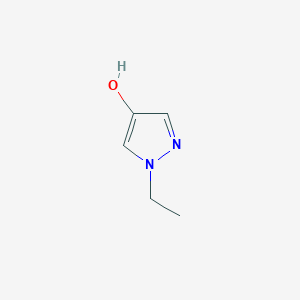

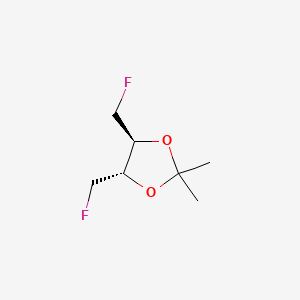

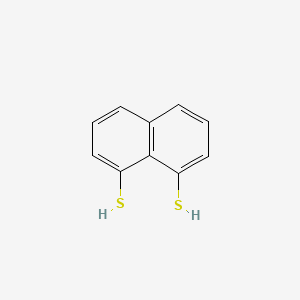

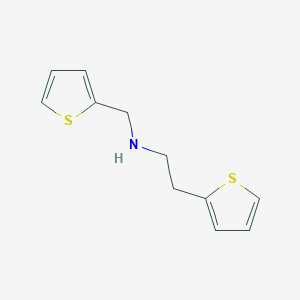

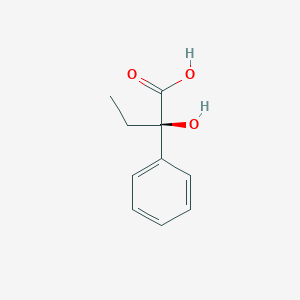

Naphthalene-1,8-dithiol (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as 1,8-Naphthalenedithiol and 1,8-dimercaptonaphthalene .

Synthesis Analysis

Naphthalene-1,8-dithiol has been synthesized in various studies. For instance, it was used as a stabilizing additive in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also involved in the synthesis of diiron proton reduction catalysts .Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChIKey of the compound is GMHNWMFGZBBHPP-UHFFFAOYSA-N .Chemical Reactions Analysis

Naphthalene-1,8-dithiol has been involved in various chemical reactions. For example, it was used in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also part of the photolysis process that generates aldehydes and ketones .Physical And Chemical Properties Analysis

Naphthalene-1,8-dithiol has a molecular weight of 192.3 g/mol, and its molecular formula is C10H8S2 . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .科学的研究の応用

Organic Solar Cells

Field

Summary

Naphthalene dithiol (NDT) is used as a stabilizing additive in organic photovoltaic (OPV) cells . It mimics the action of the natural glutathione system scavenging radicals and reactive oxygen species .

Methods

NDT is added to the OPV cells during the manufacturing process . It does not lead to any significant drop in the characteristics of the assembled solar cells .

Results

The operational stability of the solar cells was improved with the use of NDT. The devices maintained more than 90% of their initial efficiency after 200 hours of outdoor aging under real sunlight illumination .

Stabilizing Additive in Organic Solar Cells

Summary

Naphthalene dithiol (NDT) is proposed as a promising stabilizing additive, which mimics the action of the natural glutathione system scavenging radicals and reactive oxygen species in animals .

Methods

Using NDT did not lead to any significant drop in the characteristics of the assembled solar cells .

Results

The operational stability was improved: the devices maintained more than 90% of their initial efficiency after 200 h of outdoor aging under real sunlight illumination in the Negev desert .

Naphthalene Diimides (NDIs)

Field

Summary

NDIs are shown to be an increasingly interesting class of molecules due to their electronic properties, large electron deficient aromatic cores and tendency to self-assemble into functional structures .

Methods

NDIs have potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine and as non-fullerene accepters in solar cells .

Results

Biotechnology

Field

Summary

Naphthalene diimide is used in biotechnology .

Methods

It is used in the study of how many base pairs are bound to a single molecule of NDI .

Results

The results are obtained with this spectral change by Scatchard analysis using McGhee and von Hippel theory .

Safety And Hazards

将来の方向性

Naphthalene-1,8-dithiol has been proposed as a promising stabilizing additive in the development of organic photovoltaic (OPV) cells . Its use did not lead to any significant drop in the characteristics of the assembled solar cells, and it improved the operational stability of the devices . This suggests that using Naphthalene-1,8-dithiol as a stabilizing additive might facilitate the development of the OPV technology with the required long device operational lifetimes .

特性

IUPAC Name |

naphthalene-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHNWMFGZBBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)C(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413085 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,8-dithiol | |

CAS RN |

25079-77-0 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)

![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)